2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chlorophenyl group, a methyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methyl-4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions. The resulting product is then subjected to acidification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the chlorine atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid
- 2-(4-Fluorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid
- 2-(4-Methoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid
Uniqueness
2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s electrophilic properties, making it more reactive in certain chemical reactions. Additionally, the chlorine atom can affect the compound’s interaction with biological targets, potentially leading to improved therapeutic efficacy.
Properties
CAS No. |
90101-84-1 |
---|---|
Molecular Formula |
C17H11ClO4 |
Molecular Weight |
314.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C17H11ClO4/c1-9-14(19)12-3-2-4-13(17(20)21)16(12)22-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3,(H,20,21) |
InChI Key |
NSABYCHHSAKHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.